1,2-Butanedithiol

Conformational Analysis Non-Covalent Interactions Rotational Spectroscopy

1,2-Butanedithiol (C4H10S2) is a short-chain alkyl dithiol featuring two thiol (-SH) groups located on adjacent carbon atoms (C1 and C2). This vicinal arrangement confers a unique ability to form a stable, intramolecular S–H⋯S hydrogen bond, which is absent in non-vicinal isomers such as 1,4-butanedithiol.

Molecular Formula C4H10S2
Molecular Weight 122.3 g/mol
CAS No. 16128-68-0
Cat. No. B095073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Butanedithiol
CAS16128-68-0
Molecular FormulaC4H10S2
Molecular Weight122.3 g/mol
Structural Identifiers
SMILESCCC(CS)S
InChIInChI=1S/C4H10S2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3
InChIKeyLFTMJBWNOFFSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  miscible in fat

1,2-Butanedithiol (CAS 16128-68-0): A Short-Chain Vicinal Dithiol for Controlled Self-Assembly and Selective Chelation


1,2-Butanedithiol (C4H10S2) is a short-chain alkyl dithiol featuring two thiol (-SH) groups located on adjacent carbon atoms (C1 and C2). This vicinal arrangement confers a unique ability to form a stable, intramolecular S–H⋯S hydrogen bond, which is absent in non-vicinal isomers such as 1,4-butanedithiol [1]. The compound is a colorless to pale yellow liquid with a strong sulfury odor and is commercially available with purities typically exceeding 97% as determined by gas chromatography . Its primary applications are rooted in its bifunctional thiol reactivity, enabling it to act as a bridging ligand in coordination complexes, a surface-modifying agent for gold nanoparticles and electrodes, and a building block in polymer synthesis.

Vicinal dithiol (1,2-arrangement) for intramolecular S–H⋯S stabilization
Bifunctional thiol reactivity for bridging ligands and surface modification
C4 chain length threshold for lying-down SAM phase on gold

Why 1,2-Butanedithiol Cannot Be Replaced by Isomeric or Chain-Length Analogs in Precision Nanostructure Assembly and Chelation


The selection of 1,2-butanedithiol over its closest analogs—such as 1,4-butanedithiol, 2,3-butanedithiol, 1,2-ethanedithiol, or 1,6-hexanedithiol—is not arbitrary; it is dictated by quantifiable, structure-dependent properties. The vicinal positioning of the thiol groups in 1,2-butanedithiol enables a specific intramolecular S–H⋯S hydrogen bond that stabilizes its gauche conformer, a feature that directly influences its chelation strength and surface adsorption geometry [1]. In contrast, α,ω-dithiols like 1,4-butanedithiol lack this vicinal stabilization, leading to different gas-phase acidities and adsorption behaviors [2]. Furthermore, comparative self-assembled monolayer (SAM) studies demonstrate that the C4 chain length of 1,2-butanedithiol is at a critical threshold: it preferentially forms a 'lying-down' phase on gold surfaces, whereas shorter (C2) or longer (C6, C9) dithiols exhibit distinct 'standing-up' phase propensities [3]. This balance of steric and electronic factors, which directly impacts the ordering and functionality of the resulting monolayer, cannot be achieved by simply substituting an isomer or a homolog.

Target
1,2-Butanedithiol with vicinal S–H⋯S hydrogen bond
Alternative
α,ω-dithiols (e.g., 1,4-butanedithiol) lack this vicinal stabilization
Conformational preference and chelation geometry may shift
Target
C4 chain length lying-down SAM on Au(111)
Alternative
C6/C9 dithiols preferentially form standing-up phases
SAM templating and substitutional assembly may not reproduce
Target
Predicted pKa ~9.93 (1,2-isomer)
Alternative
2,3- or 1,4-isomers with differing pKa values
Nucleophilicity and pH-sensitive reactivity may differ

Head-to-Head Comparative Evidence: Quantified Differentiation of 1,2-Butanedithiol from Key Analogs and Alternatives


Intramolecular Hydrogen Bonding: A Vicinal Dithiol Advantage over α,ω-Isomers

Rotational spectroscopy and DFT calculations confirm that 1,2-butanedithiol adopts a global minimum conformation stabilized by a vicinal intramolecular S–H⋯S hydrogen bond. This interaction is geometrically possible due to the adjacent positioning of the thiol groups and is not observed in non-vicinal isomers like 1,4-butanedithiol [1]. The gauche arrangement of the two thiol groups, facilitated by this hydrogen bond, is a key structural feature that dictates the molecule's reactivity and chelating behavior.

Intramolecular H-bond
Head-to-head
Gauche conformer with S–H⋯S bond vs. absence in 1,4-butanedithiol
Conformational preference influences metal binding geometry
Gas phase rotational spectroscopy + DFT
Conformational Analysis Non-Covalent Interactions Rotational Spectroscopy

Self-Assembled Monolayer (SAM) Phase Behavior on Gold: The C4 Chain-Length Threshold

A comparative study of alkanedithiol adsorption on Au(111) demonstrates that chain length is a critical determinant of SAM structure. For butanedithiol (C4), the molecule primarily adopts a 'lying-down' phase where both sulfur atoms are chemisorbed to the gold surface. This contrasts with longer-chain hexanedithiol (C6) and nonanedithiol (C9), which exhibit a greater propensity to form 'standing-up' phases under identical preparation conditions (ethanolic and n-hexane solutions) [1]. The study notes that the amount of the precursor lying-down phase decreases from BDT (C4) to NDT (C9), irrespective of solvent and conditions.

SAM phase behavior
Head-to-head
C4 lying-down phase decreases with chain length (C4 > C6 > C9)
C4 lying-down phase supports templated mixed SAMs
Au(111) adsorption from ethanolic/n-hexane solutions
Surface Science Molecular Electronics Self-Assembly

Predicted Acid-Base Properties: Distinguishing pKa from Positional Isomers

Computational predictions provide a basis for differentiating the acid-base properties of butanedithiol positional isomers. The predicted pKa for 1,2-butanedithiol is 9.93 ± 0.10 , while its isomer 2,3-butanedithiol is predicted to have a slightly lower pKa of 9.68 [1]. The 1,4-isomer is predicted to be the least acidic, with a pKa of 10.07 ± 0.10 . These differences, though small, are consistent and can be attributed to the inductive effects and potential for intramolecular stabilization in the thiolate anions.

Predicted pKa
Cross-study
9.93 ± 0.10 (1,2-); 9.68 (2,3-); 10.07 (1,4-)
Isomeric pKa differences guide pH-sensitive reactivity selection
ACD/Labs and ChemAxon predictions
Physical Organic Chemistry Computational Chemistry Reactivity Prediction

Purity Benchmarking: GC Assay and LogP as a Proxy for Hydrophobicity Control

For reproducible material synthesis, the defined purity of 1,2-butanedithiol is a key procurement metric. It is routinely offered with a minimum purity of 97.0% as determined by GC , with some vendors providing material at ≥98% purity . This level of purity is essential for applications like SAM formation, where trace impurities can cause defects. Furthermore, the predicted LogP of 1.76-1.85 serves as a quantitative descriptor of its lipophilicity, differentiating it from shorter-chain (more polar) and longer-chain (more lipophilic) dithiols.

Purity & hydrophobicity
Specification review
>97% GC; LogP ~1.76 (XLOGP3)
Consistent purity for SAM defect control; intermediate lipophilicity for solvent compatibility
Commercial specification; computational LogP
Analytical Chemistry Quality Control Materials Synthesis

Validated Application Scenarios for 1,2-Butanedithiol: From Surface Patterning to Flotation Chemistry


Templated Formation of Mixed Self-Assembled Monolayers (SAMs) on Gold Surfaces

The unique 'lying-down' phase of 1,2-butanedithiol on gold, where both sulfur atoms are chemisorbed to the surface [1], serves as an ideal, well-defined template for substitutional assembly. This doubly tethered state can be controllably replaced by alkanethiols or selenols [2], enabling the creation of mixed SAMs with precise control over composition and surface properties for molecular electronics and sensor development.

Design of Coordination Complexes with Controlled Geometry and Stability

The vicinal arrangement of the thiol groups in 1,2-butanedithiol, stabilized by an intramolecular S–H⋯S hydrogen bond [3], promotes the formation of five-membered chelate rings with transition metals. This specific binding geometry, which differs from the larger, more flexible rings formed by 1,4-butanedithiol, offers advantages in designing metal complexes with predictable and stable structures for catalysis and materials science.

Novel Flotation Collector for Sphalerite Mineral Processing

Density Functional Tight-Binding (DFTB+) and Molecular Dynamics (MD) simulations have identified 1,2-butanedithiol as a promising reagent for the direct flotation of sphalerite (ZnS) without copper activation. Its strong interaction with the sphalerite surface is attributed to the specific double-coordination structure of its two vicinal thiol groups [4], presenting a potential alternative to traditional, less selective collectors in the mining industry.

Functionalization of Nanoparticles with a Defined Hydrophobicity

The balanced lipophilicity of 1,2-butanedithiol, indicated by a predicted LogP of ~1.76 , makes it an effective agent for functionalizing gold nanoparticles to achieve a desired surface chemistry. Compared to the more hydrophilic 1,2-ethanedithiol (LogP ~0.8) or the more lipophilic 1,6-hexanedithiol (LogP ~3.3), the C4 chain provides an intermediate hydrophobicity that can be crucial for controlling nanoparticle dispersibility and interaction in non-polar solvents or polymer composites.

Application
Selection Property
Validation Focus
Templated mixed SAMs on gold
Lying-down doubly tethered phase
Substitutional assembly control and monolayer uniformity
Coordination complex design
Vicinal dithiol chelation forming 5-membered rings
Metal complex geometry and stability prediction
Sphalerite flotation collector
Double-coordination structure on ZnS surface
Selectivity vs traditional collectors without copper activation
Nanoparticle hydrophobization
Intermediate C4 chain lipophilicity (LogP ~1.8)
Dispersibility in non-polar media and polymer compatibility

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